Cas no 532973-70-9 (N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide)

N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide
- N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- Benzamide, N-[2-[3-[[2-[(2-furanylmethyl)amino]-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-4-nitro-
- Oprea1_602891
- 532973-70-9
- AKOS024582924
- N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide
- F0554-0493
- N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
-
- インチ: 1S/C24H22N4O5S/c29-23(26-14-19-4-3-13-33-19)16-34-22-15-27(21-6-2-1-5-20(21)22)12-11-25-24(30)17-7-9-18(10-8-17)28(31)32/h1-10,13,15H,11-12,14,16H2,(H,25,30)(H,26,29)
- InChIKey: HAQAQEANXKMMLT-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NCC2=CC=CO2)=O)=C1)(=O)C1=CC=C([N+]([O-])=O)C=C1
計算された属性
- 精确分子量: 478.13109099g/mol
- 同位素质量: 478.13109099g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 34
- 回転可能化学結合数: 9
- 複雑さ: 712
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 147Ų
じっけんとくせい
- 密度みつど: 1.38±0.1 g/cm3(Predicted)
- Boiling Point: 801.3±65.0 °C(Predicted)
- 酸度系数(pKa): 13.18±0.46(Predicted)
N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0554-0493-100mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-4mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-25mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
A2B Chem LLC | BA59867-5mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA59867-25mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F0554-0493-2μmol |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-2mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-20mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-75mg |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0554-0493-20μmol |
N-(2-{3-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-nitrobenzamide |
532973-70-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamideに関する追加情報
N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide (CAS No. 532973-70-9): A Comprehensive Overview
N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide, with CAS No. 532973-70-9, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its complex molecular structure, combines a furan-2-ylmethylcarbamoyl group, a sulfanyl-indole core, and a 4-nitrobenzamide moiety, making it a subject of interest for researchers exploring novel therapeutic agents.
The compound's unique structure contributes to its potential applications in pharmaceutical research, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its relevance in targeting specific biological pathways, which aligns with the growing demand for precision medicine and personalized therapeutics. Researchers are particularly intrigued by its sulfanyl-indole component, known for its role in enhancing binding affinity and metabolic stability.
From a chemical perspective, N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide exhibits notable stability under standard laboratory conditions. Its nitrobenzamide group is often explored for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets. This feature is particularly valuable in drug design, where electronic effects play a crucial role in determining a molecule's efficacy.
The synthesis of CAS No. 532973-70-9 involves multi-step organic reactions, including amide coupling and sulfanyl group incorporation. These processes are optimized to ensure high purity and yield, which are critical for research applications. The compound's furan-2-ylmethylcarbamoyl segment is synthesized through careful carbamoylation, a technique widely used in medicinal chemistry to introduce bioactive functionalities.
In the context of current biomedical research trends, this compound is being investigated for its potential role in modulating specific cellular processes. For instance, its indole-sulfanyl structure is analogous to motifs found in several FDA-approved drugs, suggesting possible applications in oncology and neurological disorders. Researchers are also examining its pharmacokinetic properties, such as absorption and distribution, to assess its suitability as a lead compound.
The market for specialized chemical compounds like N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide is expanding, driven by the increasing demand for high-purity research chemicals. Pharmaceutical companies and academic institutions are the primary consumers, utilizing such compounds for high-throughput screening and structure-activity relationship (SAR) studies. The compound's CAS No. 532973-70-9 serves as a unique identifier, ensuring accurate procurement and regulatory compliance.
From an SEO and user intent perspective, researchers frequently search for terms like "sulfanyl-indole derivatives," "nitrobenzamide applications," and "furan-2-ylmethylcarbamoyl synthesis." These keywords reflect the compound's relevance in cutting-edge research. Additionally, queries about "CAS No. 532973-70-9 suppliers" and "pricing for research chemicals" indicate the practical needs of scientists and procurement specialists.
In summary, N-(2-{3-({(furan-2-yl)methylcarbamoyl}methyl)sulfanyl-1H-indol-1-yl}ethyl)-4-nitrobenzamide represents a promising candidate for further exploration in drug discovery and biochemical research. Its intricate structure and functional groups offer multiple avenues for modification, aligning with the broader goals of innovative therapeutic development. As the scientific community continues to uncover its potential, this compound is poised to play a significant role in advancing molecular medicine.
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